![molecular formula C18H17NO4 B13942918 1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid
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Overview
Description
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid, the following steps are typically involved:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.
Introduction of the Methoxy-Phenoxy-Ethyl Group: The methoxy-phenoxy-ethyl group can be introduced through nucleophilic substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophilic reagents like halogens and nitrating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in various physiological processes . The compound’s methoxy-phenoxy-ethyl group may enhance its binding affinity and selectivity for certain targets, leading to its observed biological activities .
Comparison with Similar Compounds
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]indole-4-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c1-22-13-5-7-14(8-6-13)23-12-11-19-10-9-15-16(18(20)21)3-2-4-17(15)19/h2-10H,11-12H2,1H3,(H,20,21) |
InChI Key |
BFPAUDYTIFURTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=CC3=C(C=CC=C32)C(=O)O |
Origin of Product |
United States |
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